molecular formula C13H16BrNO2 B15240299 (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid

(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid

Cat. No.: B15240299
M. Wt: 298.18 g/mol
InChI Key: MTQAUDJJLRLGLW-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid is a chiral piperidine derivative characterized by a 4-bromo-benzyl substitution at the 5S position of the D-pipecolinic acid backbone. Its molecular formula is C₁₃H₁₆BrNO₂, with a molecular weight of 298.18 g/mol .

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

(2R,5S)-5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H16BrNO2/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17)/t10-,12+/m0/s1

InChI Key

MTQAUDJJLRLGLW-CMPLNLGQSA-N

Isomeric SMILES

C1C[C@@H](NC[C@@H]1CC2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Functionalization of D-Proline

The chiral pool approach leverages D-proline as a starting material due to its inherent stereochemistry. The synthesis involves:

  • N-Protection : D-Proline is protected as the N-Cbz derivative using benzyl chloroformate in aqueous sodium bicarbonate.
  • Alkylation at C5 : The 4-bromo-benzyl group is introduced via alkylation with 4-bromo-benzyl bromide under phase-transfer conditions (tetrabutylammonium iodide, KOH/DMF).
  • Deprotection : Hydrogenolysis with Pd/C in methanol removes the Cbz group.

Key Data :

  • Yield: 62% over three steps
  • Enantiomeric purity: >99% ee (retained from D-proline)
  • Limitations: Moderate regioselectivity at C5 requires careful optimization of alkylation conditions.

Asymmetric Synthesis via Evans’ Oxazolidinone Methodology

Boron Enolate Alkylation

This method employs a chiral oxazolidinone auxiliary to control stereochemistry:

  • Auxiliary Attachment : (4R)-4-Phenyl-2-oxazolidinone is coupled to 4-bromo-benzylacetic acid using DCC/DMAP.
  • Enolate Formation : Treatment with dibutylboron triflate and diisopropylethylamine generates a chiral enolate.
  • Alkylation : Reaction with methyl iodide yields the anti-product with >20:1 diastereoselectivity.
  • Cyclization and Hydrolysis : Ring-closing metathesis (Grubbs II catalyst) forms the piperidine core, followed by LiOH-mediated hydrolysis.

Key Data :

  • Overall yield: 48%
  • Diastereomeric ratio: 95:5
  • Advantages: High stereocontrol; adaptable to other substituents.

Enzymatic Resolution of Racemic Intermediates

Dynamic Kinetic Resolution

A racemic mixture of 5-(4-bromo-benzyl)-pipecolinic acid ethyl ester is resolved using immobilized Candida antarctica lipase B:

  • Substrate Preparation : Ethyl ester of racemic pipecolinic acid is synthesized via Fischer esterification.
  • Enzymatic Hydrolysis : Lipase selectively hydrolyzes the L-enantiomer, leaving the D-ester intact.
  • Separation : Chromatography isolates D-ester, which is hydrolyzed with HCl/EtOH.

Key Data :

  • Enantiomeric excess: 98% ee (D-form)
  • Yield: 35% (after resolution and hydrolysis)
  • Drawbacks: Low overall yield due to racemization risks.

Cyclization of Linear Precursors

Mitsunobu Cyclization

A linear δ-amino alcohol precursor is cyclized to form the piperidine ring:

  • Amino Alcohol Synthesis : 4-Bromo-benzyl Grignard reagent is added to N-Boc-allylglycine tert-butyl ester.
  • Mitsunobu Reaction : DIAD/PPh3 promotes cyclization, installing the stereocenter at C5.
  • Deprotection : TFA removes Boc and tert-butyl groups.

Key Data :

  • Yield: 54%
  • Stereochemical outcome: 85:15 (5S:5R)
  • Optimization: Use of (-)-8-phenylmenthol improves selectivity to 92:8.

Comparative Analysis of Methods

Method Overall Yield ee (%) Key Advantage
Chiral Pool (D-Proline) 62% >99 Retains native stereochemistry
Evans’ Oxazolidinone 48% 95 High modularity for substitutions
Enzymatic Resolution 35% 98 No chiral catalysts required
Mitsunobu Cyclization 54% 85 Rapid ring formation

Critical Challenges and Optimization Strategies

Stereochemical Drift in Alkylation

Alkylation at C5 often leads to epimerization. Quenching reactions at -78°C and using bulky bases (e.g., LDA) minimize this issue.

Scalability of Enzymatic Resolution

Immobilized enzymes in continuous-flow systems improve throughput, achieving 90% conversion in <2 hours.

Purification of Hydrophobic Intermediates

Countercurrent chromatography with heptane/ethyl acetate/water (5:5:1) effectively separates 4-bromo-benzyl derivatives.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pipecolinic acid backbone contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

D-Pipecolinic Acid (Unsubstituted)

  • Structure : Lacks the 4-bromo-benzyl group.
  • Biological Role: A biomarker in metabolic pathways, notably in tourette syndrome (TS) diagnosis with an AUC of 80.3% (optimal plasma threshold: 21.0 ng/μL), outperforming L-arginine (AUC = 70.0%) and D-proline (AUC = 68.8%) .
  • Enzyme Interactions: Acts as a substrate for D-amino acid oxidase (DAAO), with activity confirmed in enzyme screening assays .
  • Metabolic Regulation : Downregulated in ovariectomized (OVX) rodent models, suggesting sensitivity to hormonal or microbiota changes .

L-Pipecolic Acid

  • Structure : Enantiomer of D-pipecolinic acid.
  • Biological Role : Proposed as a superior TS biomarker (AUC >80%), though thresholds and specificity differ from D-pipecolinic acid .

(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one

  • Structure : Shares the 4-bromo-benzyl group but within an imidazolidine scaffold.

Key Comparative Data

Compound Diagnostic Value (AUC) Enzyme Substrate Activity Metabolic Sensitivity Therapeutic Potential
D-Pipecolinic acid 80.3% Yes (DAAO) Yes (OVX models) Biomarker research
(5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid Not reported Unclear Unstudied Underexplored (rare chemical)
L-Pipecolic acid >80% Not reported Not studied Biomarker research
4-Bromo-benzyl imidazolidine derivative N/A N/A N/A Antiparasitic

Mechanistic and Functional Insights

  • Metabolic Stability : Substitutions like bromo-benzyl could enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability or metabolic half-life—a feature absent in simpler analogues like D-pipecolinic acid .
  • Enzyme Interactions : While D-pipecolinic acid is a confirmed DAAO substrate , steric hindrance from the bromo-benzyl group in the target compound might reduce or modify enzymatic oxidation, warranting further study.

Q & A

Q. What are the key structural features and stereochemical considerations of (5S)-5-(4-Bromo-benzyl)-D-Pipecolinic acid that influence its biochemical interactions?

The compound features a piperidine-2-carboxylic acid backbone with a stereospecific (5S) configuration and a 4-bromo-benzyl substituent. The bromine atom enhances electrophilic reactivity, while the benzyl group contributes to hydrophobic interactions. Stereochemistry at the 5-position is critical for substrate-enzyme recognition, as seen in D-amino acid oxidase (DAAO) assays where D-pipecolinic acid derivatives act as substrates . Structural validation methods include chiral HPLC, NMR (e.g., 1^1H and 13^{13}C), and X-ray crystallography to confirm stereochemical purity and substituent orientation .

Q. How can researchers confirm the enantiomeric purity of this compound during synthesis?

Enantiomeric purity is assessed using chiral stationary-phase HPLC with UV detection, comparing retention times against known standards. Polarimetry can also validate optical rotation values (e.g., [α]D20[α]_D^{20} for D-isomers). For advanced validation, nuclear Overhauser effect (NOE) NMR experiments or co-crystallization with chiral resolving agents may be employed .

Q. What methodologies are recommended for detecting this compound in biological fluids?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is optimal. For example, ESI(+) in positive ion mode detects the protonated molecular ion [M+H]+[M+H]^+ at m/z 130.09, as demonstrated in metabolite profiling studies . Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize matrix interference.

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the role of this compound in microbial secondary metabolite biosynthesis?

  • Isotopic labeling : Use 13^{13}C-labeled precursors to trace incorporation into microbial metabolites via NMR or LC-MS.
  • Gene knockout : Target genes in lysine metabolism pathways (e.g., pipA or pipB) to assess disruption in secondary metabolite production.
  • Metabolomics : Compare wild-type vs. mutant strains using untargeted metabolomics to identify downstream products dependent on this compound .

Q. How can contradictions in enzymatic activity data for this compound be resolved when using different assay conditions?

Contradictions often arise from variations in pH, temperature, or enzyme isoforms. Standardize assays using:

  • Kinetic parameters : Measure KmK_m and VmaxV_{max} under controlled conditions (e.g., pH 8.3 for DAAO activity assays).
  • Enzyme variants : Compare activity across orthologs (e.g., pkDAAO wild-type vs. Y55A mutant) to identify residue-specific interactions .
  • Negative controls : Include host cell lysates lacking the enzyme to rule out background activity .

Q. What mechanistic insights can be gained from studying this compound in asymmetric catalysis?

The compound’s rigid piperidine ring and bromine substituent make it a chiral scaffold for catalysis. Methods include:

  • Docking studies : Model interactions with catalytic pockets (e.g., in DAAO or proteases) to predict stereoselectivity.
  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in catalytic cycles.
  • Circular dichroism (CD) : Monitor conformational changes during substrate binding .

Q. How does the 4-bromo-benzyl substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom enables participation in Suzuki-Miyaura reactions. Key steps:

  • Optimization : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., K2_2CO3_3) in THF/H2_2O.
  • Monitoring : Use 19^{19}F NMR or LC-MS to track boronic acid intermediate formation.
  • Scope : Test compatibility with aryl/heteroaryl boronic acids to expand derivative libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.